molecular formula C9H9FO2S B1602674 Ethyl 5-fluoro-2-mercaptobenzoate CAS No. 870703-85-8

Ethyl 5-fluoro-2-mercaptobenzoate

Cat. No.: B1602674
CAS No.: 870703-85-8
M. Wt: 200.23 g/mol
InChI Key: PQRHDMMRVLIDMT-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-mercaptobenzoate: is an organofluorine compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of a fluorine atom, a mercapto group, and an ethyl ester group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-fluoro-2-mercaptobenzoate can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amino derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-mercaptobenzoate involves its interaction with molecular targets through its fluorine and mercapto groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and molecular targets involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

  • 5-Fluoro-2-mercaptobenzoic acid
  • 4-Mercaptobenzoic acid
  • 2-Fluoro-5-iodopyridine

Comparison:

Properties

IUPAC Name

ethyl 5-fluoro-2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-2-12-9(11)7-5-6(10)3-4-8(7)13/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHDMMRVLIDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584538
Record name Ethyl 5-fluoro-2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-85-8
Record name Ethyl 5-fluoro-2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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